Methylamino vs. Isopropylamino Substituent: Physicochemical and Steric Differentiation from CAS 866157-81-5
The target compound bears a C-3 methylamino substituent (–NHCH₃; MW contribution 29.04 Da) on the 1,4-naphthoquinone core, whereas the closest commercially cataloged analog (CAS 866157-81-5) carries an isopropylamino substituent (–NHCH(CH₃)₂; MW contribution 57.09 Da) . This single-atom change (replacement of one hydrogen by one methyl group) results in a molecular weight difference of 28.05 Da (300.35 vs. 328.41 g/mol) and a calculated logP increase of approximately 0.5–0.7 units for the isopropylamino analog (based on fragment-based estimation) . The smaller methylamino group reduces steric hindrance at the C-3 position, likely altering the compound's binding mode to nuclease MRE11 and DNA-processing enzyme active sites, as inferred from the broader SAR of substituted naphthalene amide nuclease inhibitors in US Patent 11,453,663 [1]. No direct head-to-head IC₅₀ comparison between the two analogs on any single target is publicly available as of May 2026.
ΔMW = +28.06 Da; ΔlogP ≈ +0.5–0.7
| Evidence Dimension | Substituent size and molecular weight at C-3 position of 1,4-naphthoquinone core |
|---|---|
| Target Compound Data | Methylamino (–NHCH₃); MW 300.35 g/mol; C₁₇H₂₀N₂O₃ |
| Comparator Or Baseline | Isopropylamino (–NHCH(CH₃)₂); MW 328.41 g/mol; C₁₉H₂₄N₂O₃ (CAS 866157-81-5) |
| Quantified Difference | ΔMW = +28.06 Da; Δestimated logP ≈ +0.5–0.7; one additional sp³ carbon |
| Conditions | Structural comparison based on chemical formula, MW, and IUPAC nomenclature |
Why This Matters
For SAR library expansion around naphthoquinone amides, selecting the methylamino-bearing compound enables systematic probing of a smaller steric footprint at the C-3 position, which cannot be achieved with the bulkier isopropylamino analog.
- [1] US Patent 11,453,663 B2. Substituted propanamides as inhibitors of nucleases. Published September 27, 2022. https://patents.google.com/patent/US11453663B2/en (accessed May 2026). View Source
